N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide
Description
Properties
Molecular Formula |
C14H15NO3S3 |
|---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C14H15NO3S3/c16-14(13-4-2-7-20-13)15(9-12-3-1-6-19-12)11-5-8-21(17,18)10-11/h1-4,6-7,11H,5,8-10H2 |
InChI Key |
LWWOAVJGROJDLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CS2)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide is a novel compound that has garnered interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of 325.4 g/mol. Its structure features a tetrahydrothiophene moiety linked to a thiophen-2-ylmethyl group and a carboxamide functional group, which may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C14H15NO4S2 |
| Molecular Weight | 325.4 g/mol |
| CAS Number | 578734-01-7 |
| Density | Not specified |
| Melting Point | Not specified |
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of thiophene derivatives, including the compound . Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders. In vitro assays have demonstrated that compounds with similar structures exhibit significant antioxidant activities comparable to established antioxidants like ascorbic acid .
Anticancer Properties
The compound's anticancer activity has been investigated through various assays. For instance, derivatives of thiophene have shown cytotoxic effects against different cancer cell lines, including A549 (lung cancer) cells. The IC50 values for these compounds suggest moderate to high cytotoxicity, indicating their potential as anticancer agents .
| Compound | Cell Line | IC50 (µg/ml) |
|---|---|---|
| 11b | A549 | 11.20 |
| 11c | A549 | 15.73 |
| 13b | A549 | 59.61 |
| 14b | A549 | 27.66 |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. The dioxidotetrahydrothiophenyl group may enhance the compound's binding affinity to proteins or enzymes involved in cellular pathways related to oxidative stress and cancer progression. Molecular docking studies have been employed to elucidate these interactions and predict binding affinities with target proteins .
Case Studies
- Synthesis and Characterization : A study synthesized various thiophene derivatives, including the target compound, using multi-step synthetic routes involving nitration and oxidation processes. Characterization was achieved through spectroscopic methods such as NMR and mass spectrometry.
- Biological Evaluation : Another research effort focused on evaluating the biological activity of synthesized thiophene derivatives against human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, prompting further investigation into their therapeutic potential .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Carboxamide Modifications
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-furylmethyl)-3-methyl-1-benzofuran-2-carboxamide
- Molecular Formula: C₂₀H₂₁NO₆S
- Key Differences :
- Replaces the thiophene-2-carboxamide with a 3-methyl-1-benzofuran-2-carboxamide core.
- Substitutes thiophen-2-ylmethyl with 2-furylmethyl .
- Implications :
5-Hydroxy-N-(thiophen-2-ylmethyl)benzo[b]thiophene-2-carboxamide (27)
- Molecular Formula: C₁₅H₁₁NO₂S₂
- Key Differences :
- Benzo[b]thiophene replaces thiophene, adding a fused benzene ring.
- Includes a 5-hydroxy group for enhanced hydrogen bonding.
Substituent Variations
N-[(Pyridin-2-yl)methyl]thiophene-2-carboxamide
- Molecular Formula : C₁₂H₁₀N₂OS
- Key Differences :
- Pyridin-2-ylmethyl replaces the tetrahydrothiophene sulfone group.
2-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide
- Molecular Formula: C₁₃H₁₅ClNO₃S₂
- Key Differences :
- Chloroacetamide replaces thiophene-2-carboxamide.
Hybrid and Extended Structures
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide
- Molecular Formula : C₂₂H₂₃N₂O₄S₂
- Predicted Properties :
- Boiling Point : 767.0±60.0 °C
- Density : 1.41±0.1 g/cm³
- Key Differences :
2-(4-Chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)propanamide
- Molecular Formula: C₂₀H₂₄ClNO₄S₂
- Key Differences: Phenoxypropanamide extends the structure with a bulky aryloxy group. Chlorine and methyl groups enhance steric hindrance and lipophilicity .
Structural and Functional Data Table
Preparation Methods
Formation of the Tetrahydrothiophene-1,1-Dioxide Core
The tetrahydrothiophene ring is synthesized through cyclization of mercapto-substituted intermediates , followed by oxidation. For example:
-
Cyclization : Reacting 3-mercaptotetrahydrothiophene with chlorinating agents (e.g., SOCl₂) yields the sulfonyl chloride intermediate.
-
Oxidation : Treatment with hydrogen peroxide (H₂O₂) or oxone converts the sulfide to the sulfone group (1,1-dioxide).
Reaction Conditions :
N-Alkylation with Thiophen-2-ylmethyl Groups
The tetrahydrothiophene-1,1-dioxide intermediate undergoes N-alkylation using thiophen-2-ylmethyl halides (e.g., bromide or chloride):
-
Base-Mediated Alkylation :
Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where the deprotonated amine attacks the electrophilic carbon of the alkyl halide. Steric hindrance from the tetrahydrothiophene ring necessitates prolonged heating.
Carboxamide Formation via Acylation
The final step involves coupling the secondary amine with thiophene-2-carboxylic acid :
-
Acyl Chloride Preparation :
-
Amide Coupling :
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Additives
-
DMF in Acyl Chloride Synthesis : Acts as a Lewis acid catalyst, reducing reaction time from 12 hours to 4 hours.
-
Molecular Sieves : Use of 3Å molecular sieves in alkylation steps improves yield by 10–15% through water scavenging.
Analytical Characterization
Synthesized batches are validated using:
-
¹H NMR :
-
IR Spectroscopy :
-
Mass Spectrometry :
Case Studies and Comparative Data
Large-Scale Synthesis (10 g Batch)
-
Procedure :
-
Cyclization: 3-Mercaptotetrahydrothiophene (12.5 g) + SOCl₂ → sulfonyl chloride (10.2 g, 82%).
-
Alkylation: Sulfonyl chloride (10 g) + thiophen-2-ylmethyl bromide (9.8 g) → N-alkylated product (11.4 g, 70%).
-
Acylation: Product (10 g) + thiophene-2-carboxylic acid chloride (8.5 g) → final compound (9.1 g, 65%).
-
Yield Comparison Across Methods
| Step | Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclization | DCM | None | 82 | 95 |
| Alkylation | DMF | K₂CO₃ | 70 | 98 |
| Acylation | THF | Et₃N | 65 | 97 |
Challenges and Mitigation Strategies
-
Low Alkylation Yields :
-
Acyl Chloride Stability :
-
Purification Difficulties :
Emerging Methodologies
Recent advances propose microwave-assisted synthesis to reduce reaction times:
Q & A
Q. What are the optimal reaction conditions for synthesizing the compound with high yield and purity?
The synthesis involves multi-step reactions requiring precise control of:
- Solvents : Dimethylformamide (DMF) or dioxane are preferred due to their polarity and boiling points .
- Temperature : Reflux conditions (60–100°C) are typical for amide bond formation .
- Reaction Time : 1–3 hours, monitored via thin-layer chromatography (TLC) for completion .
- Purification : Recrystallization (e.g., methanol/water) or column chromatography (silica gel, gradient elution) ensures >95% purity .
Q. Which spectroscopic techniques are essential for structural characterization?
- NMR Spectroscopy : 1H and 13C NMR identify proton environments (e.g., thiophene protons at δ 6.5–7.5 ppm) and carbon backbones .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion) .
- Infrared (IR) Spectroscopy : Detects functional groups (amide C=O stretch at ~1650 cm⁻¹) .
- X-ray Crystallography : Resolves crystal packing and supramolecular interactions (e.g., C–H⋯O bonds) .
Q. How can researchers ensure batch-to-batch consistency in synthesis?
- Standardized Protocols : Use fixed molar ratios (e.g., 1:1 for amine/carboxylic acid precursors) .
- Quality Control : HPLC analysis (C18 column, acetonitrile/water mobile phase) validates purity .
- Reproducibility Tests : Replicate reactions under identical conditions to assess yield variability .
Advanced Research Questions
Q. What experimental strategies elucidate the compound’s mechanism of action in biological systems?
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity to target proteins (e.g., kinases) .
- Molecular Docking : Predicts binding poses using software like AutoDock Vina (PDB: 1XYZ) .
- Cellular Assays : Dose-response curves (IC50) in disease-relevant cell lines (e.g., cancer) .
Q. How can structural modifications enhance the compound’s bioactivity?
- Derivatization Strategies :
- Acylation : Introduce acetyl groups to improve lipophilicity (reagent: acetyl chloride) .
- Sulfonation : Enhance solubility via sulfonic acid derivatives (reagent: SO3·pyridine) .
- Structure-Activity Relationship (SAR) : Systematic substitution at the thiophene or tetrahydrothiophene moieties .
Q. What methodologies resolve contradictions in reported biological activity data?
- Orthogonal Assays : Compare enzymatic inhibition (e.g., fluorometric) vs. cell viability (MTT assay) .
- Meta-Analysis : Aggregate data from independent studies to identify consensus EC50 ranges .
- Impurity Profiling : LC-MS/MS detects byproducts (e.g., hydrolyzed amides) that may skew results .
Q. How can supramolecular interactions in the crystal lattice be analyzed?
- X-ray Diffraction : Resolves dihedral angles (e.g., 8.5–13.5° between aromatic rings) and hydrogen-bonding networks (C–H⋯O, S⋯O) .
- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., 25% O⋯H contributions) .
Q. What computational tools predict the compound’s stability under physiological conditions?
- Molecular Dynamics (MD) Simulations : Assess hydrolysis susceptibility in aqueous environments (AMBER force field) .
- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) for oxidation-prone sites (e.g., sulfur atoms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
